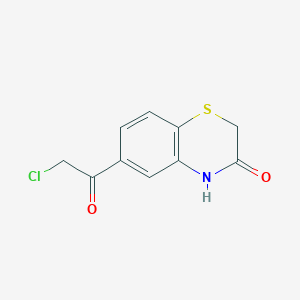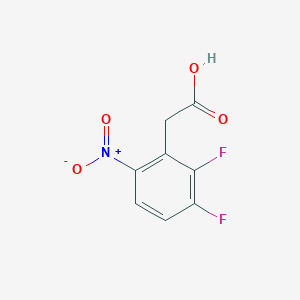
Medicago-saponin P(1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Medicago-saponin P(1) is a natural product isolated from the plant Medicago sativa, commonly known as alfalfa. It belongs to the family of triterpenoid saponins, which are widely distributed in the plant kingdom and have been extensively studied for their pharmacological properties. Medicago-saponin P(1) has attracted attention due to its potential as a therapeutic agent against various diseases.
作用機序
The mechanism of action of Medicago-saponin P(1) is not fully understood, but it is believed to involve modulation of various signaling pathways. It has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. In addition, Medicago-saponin P(1) has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Medicago-saponin P(1) has been found to exert various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, Medicago-saponin P(1) has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
実験室実験の利点と制限
Medicago-saponin P(1) has several advantages for lab experiments. It is a natural product with low toxicity and high bioavailability. Moreover, it can be synthesized chemically, which allows for the production of large quantities of the compound. However, there are also limitations to the use of Medicago-saponin P(1) in lab experiments. Its low solubility in water and organic solvents may limit its application in certain assays. In addition, its complex structure may make it difficult to modify for structure-activity relationship studies.
将来の方向性
There are several future directions for the research on Medicago-saponin P(1). First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential therapeutic applications of Medicago-saponin P(1) should be explored in more detail, particularly in the treatment of cancer and viral infections. Third, the synthesis of analogs of Medicago-saponin P(1) may provide insights into the structure-activity relationship of this compound. Finally, the development of new methods for the delivery of Medicago-saponin P(1) may enhance its efficacy and reduce its toxicity in vivo.
Conclusion
In conclusion, Medicago-saponin P(1) is a natural product with potential as a therapeutic agent against various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Medicago-saponin P(1) may lead to the development of new drugs for the treatment of cancer and viral infections.
合成法
Medicago-saponin P(1) can be isolated from the aerial parts of Medicago sativa, but the yield is low. Therefore, chemical synthesis has been developed as an alternative method to obtain this compound. The synthesis of Medicago-saponin P(1) involves several steps, including protection of the hydroxyl groups, oxidation of the primary alcohol to aldehyde, coupling of the aldehyde with the triterpenoid moiety, and deprotection of the hydroxyl groups. The final product is obtained after purification by chromatography.
科学的研究の応用
Medicago-saponin P(1) has been shown to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and monocytes. In addition, Medicago-saponin P(1) has been found to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the replication of several viruses, including influenza virus and human immunodeficiency virus.
特性
CAS番号 |
158511-57-0 |
|---|---|
分子式 |
C53H86O23 |
分子量 |
1091.2 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O23/c1-22-32(58)36(62)40(66)44(71-22)75-42-33(59)25(56)19-69-46(42)74-31-11-12-49(4)28(50(31,5)21-55)10-13-51(6)29(49)9-8-23-24-16-48(2,3)14-15-53(24,30(57)17-52(23,51)7)47(68)76-45-41(67)38(64)35(61)27(73-45)20-70-43-39(65)37(63)34(60)26(18-54)72-43/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24+,25-,26+,27+,28?,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53+/m0/s1 |
InChIキー |
YUGFMRZWIRCERU-COSFQHNSSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)(C)C)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
同義語 |
3-O-rhamnopyranosyl-1-2-arabinopyranosylcaulophyllogenin 28-O-glucopyranosyl-1-6-glucopyranoside medicago-saponin P(1) medicago-saponin P1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



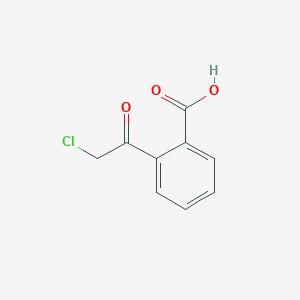
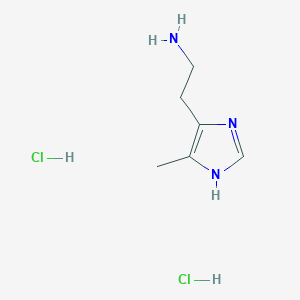

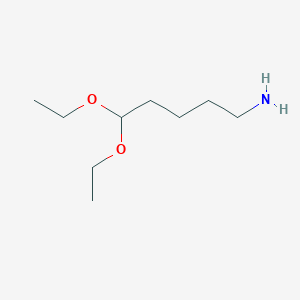
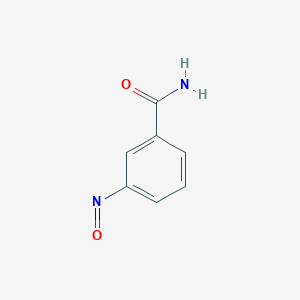
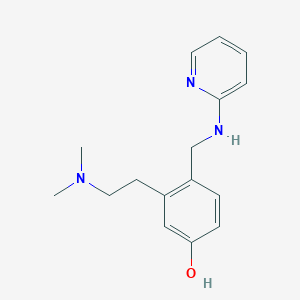
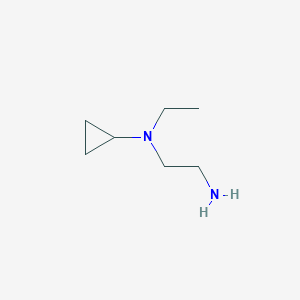
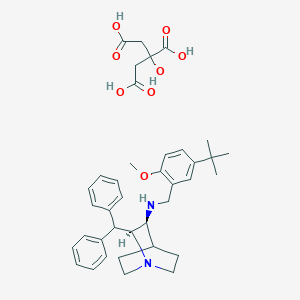
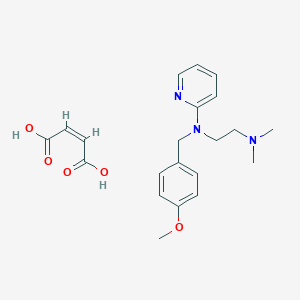
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)
